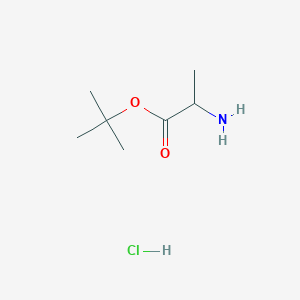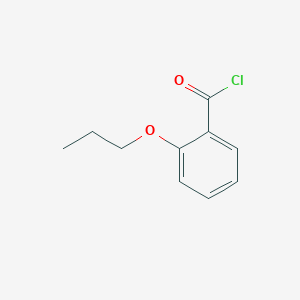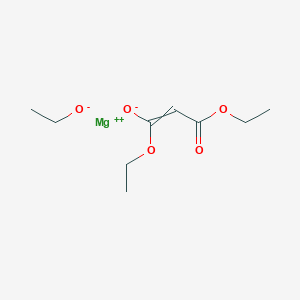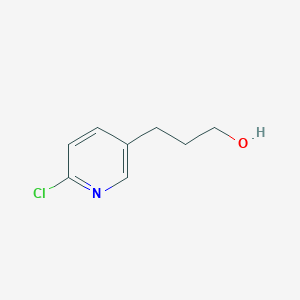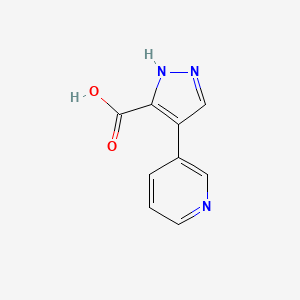![molecular formula C21H25NO5 B1612400 [2-[2-(2-Hidroxi-etoxi)-etoxi]-etil]-ácido carbámico éster 9H-fluoren-9-ilmetil CAS No. 560088-66-6](/img/structure/B1612400.png)
[2-[2-(2-Hidroxi-etoxi)-etoxi]-etil]-ácido carbámico éster 9H-fluoren-9-ilmetil
Descripción general
Descripción
“[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester” is a chemical compound with a unique structure that contains several functional groups . It is commonly used in the synthesis of drugs and other biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C21H25NO5 . Its molecular weight is 371.43 . The InChI key is OKWGKDNHZKUFBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Sistemas de liberación de fármacos
Fmoc-PEG3-alcohol se ha utilizado en el desarrollo de sistemas de liberación de fármacos . Específicamente, se ha utilizado para crear un nuevo sistema de liberación de fármacos basado en nanotubos de carbono de pared simple (SWNT). Los aminoácidos Fmoc que llevan cadenas de polietilenglicol (PEG) se conjugaron a los SWNT, creando un sistema con alta capacidad de carga y excelente estabilidad compleja en agua, lo que es fundamental para la biocompatibilidad .
Recubrimiento de superficie de nanomateriales
Fmoc-PEG3-alcohol se ha utilizado para el recubrimiento de superficie de nanotubos de carbono de pared simple (SWNT) . Se realizaron simulaciones de dinámica molecular para identificar el aminoácido Fmoc más adecuado para un recubrimiento de superficie efectivo de SWNT. Fmoc-glicina, Fmoc-triptófano y Fmoc-cisteína se seleccionaron para unirse al PEG .
Síntesis de PROTAC
Fmoc-PEG3-alcohol es un enlace PROTAC basado en PEG que se puede utilizar en la síntesis de PROTAC . PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación .
Formación de hidrogel
Si bien no está directamente relacionado con Fmoc-PEG3-alcohol, otros derivados de Fmoc se han utilizado en la formación de hidrogeles autoportantes . Estos hidrogeles se forman debido al apilamiento del grupo fluorenilo, lo que hace que los péptidos se ensamblen en estructuras de lámina β . Es posible que Fmoc-PEG3-alcohol tenga aplicaciones similares.
Mecanismo De Acción
Target of Action
Fmoc-PEG3-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-PEG3-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .
Pharmacokinetics
As a protac linker, it is designed to enhance the solubility and bioavailability of protac drugs .
Result of Action
The result of Fmoc-PEG3-alcohol’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, it allows for the specific recognition and degradation of the target protein .
Action Environment
The action of Fmoc-PEG3-alcohol, like all PROTAC linkers, can be influenced by various environmental factors. These can include the presence of the target protein and E3 ubiquitin ligase, the intracellular environment, and the stability of the PROTAC itself . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-PEG3-alcohol interacts with various biomolecules in its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Fmoc-PEG3-alcohol, as a part of the PROTAC molecule, plays a crucial role in bringing these two ligands together, enabling the target protein to be marked for degradation .
Cellular Effects
The effects of Fmoc-PEG3-alcohol on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, Fmoc-PEG3-alcohol can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fmoc-PEG3-alcohol involves its role as a linker in PROTACs . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it’s likely that it interacts with enzymes involved in protein degradation .
Transport and Distribution
As a part of PROTAC molecules, it’s likely to be distributed wherever these molecules exert their effects .
Subcellular Localization
As a component of PROTAC molecules, it’s likely to be found wherever these molecules are active .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-10-12-26-14-13-25-11-9-22-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,23H,9-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGKDNHZKUFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588853 | |
| Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560088-66-6 | |
| Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



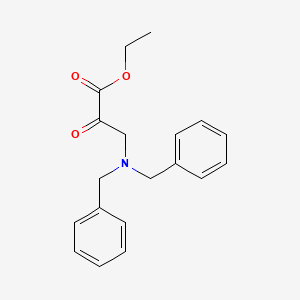

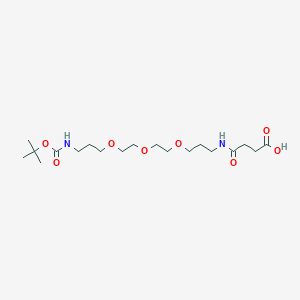
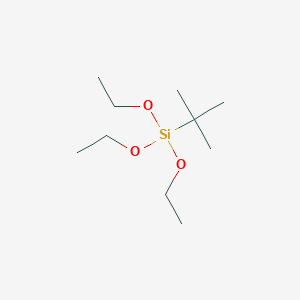


![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
